
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that combines the indole and oxadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine typically involves the condensation of indole derivatives with oxadiazole precursors. One common method involves the reaction of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole or oxadiazole rings.
Scientific Research Applications
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson’s disease.
Biological Research: It has shown promise in antimicrobial and antiviral studies, indicating potential use in developing new therapeutic agents.
Material Science: The unique structural properties of the compound make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound shares a similar core structure but includes additional substituents that may alter its biological activity.
Indole-1,2,4-oxadiazole derivatives: These compounds have been studied for their α-glucosidase inhibitory activity, highlighting their potential in treating type 2 diabetes.
Uniqueness
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine stands out due to its specific combination of the indole and oxadiazole rings, which confer unique electronic and steric properties. These properties enhance its binding affinity to various biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-(1H-indol-5-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-13-9(15-14-10)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H2,11,14) |
InChI Key |
MJOYXDCQQFUMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=NC(=NO3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
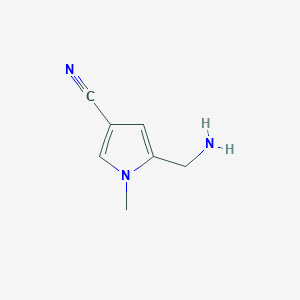
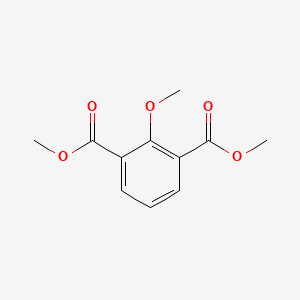
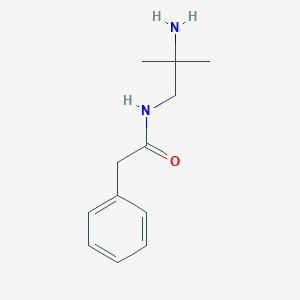
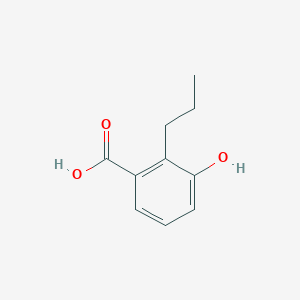
![tert-butyl 8-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8689186.png)
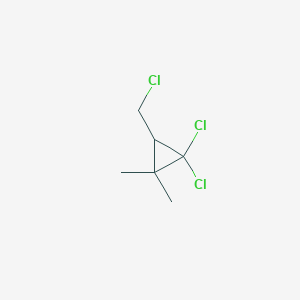
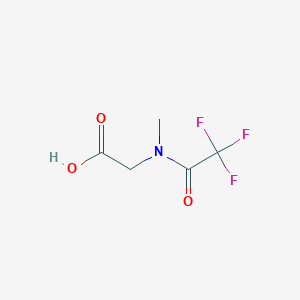

![4-Chloro-7-fluoropyrido[2,3-d]pyrimidine](/img/structure/B8689202.png)
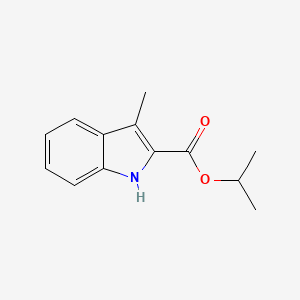
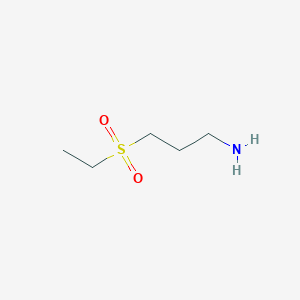
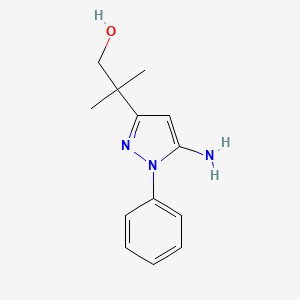
![2-methyl-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B8689222.png)

